![molecular formula C15H12INO B14201700 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- CAS No. 832691-03-9](/img/structure/B14201700.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole.
Introduction of the Ethenyloxy Group: The ethenyloxy group is introduced through a reaction with an appropriate alkylating agent under basic conditions.
Iodination: The iodination at the 3-position is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in other therapeutic areas.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound, known for its use in organic synthesis and electronics.
9-Methyl-9H-carbazole: A methylated derivative with similar applications but different reactivity.
9-Ethyl-9H-carbazole: An ethylated derivative used in similar fields but with distinct properties.
Uniqueness
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is unique due to the presence of both the ethenyloxy group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Número CAS |
832691-03-9 |
|---|---|
Fórmula molecular |
C15H12INO |
Peso molecular |
349.17 g/mol |
Nombre IUPAC |
9-(ethenoxymethyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H12INO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
Clave InChI |
MPLNHSQIRXFZBA-UHFFFAOYSA-N |
SMILES canónico |
C=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
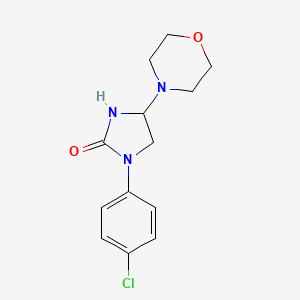
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
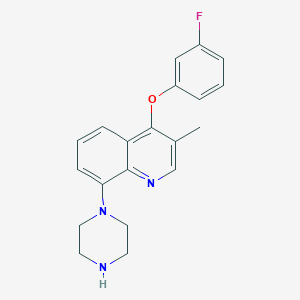
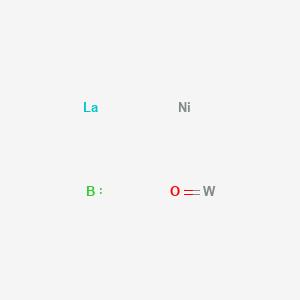
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
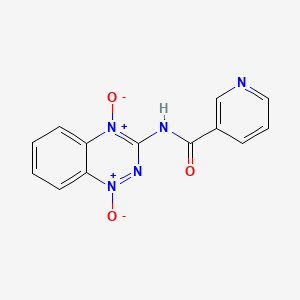
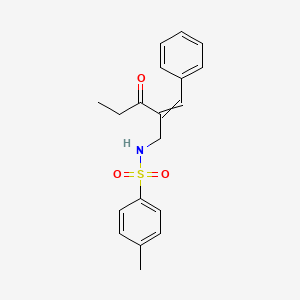
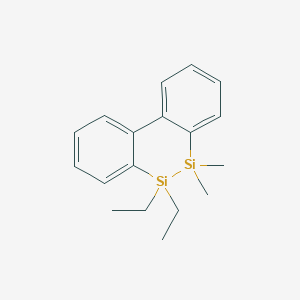
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)

